molecular formula C9H12Cl2F2N2 B13662328 (S)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride

(S)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride

Cat. No.: B13662328
M. Wt: 257.10 g/mol
InChI Key: JAVJIXZSTACSSV-WWPIYYJJSA-N
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Description

(S)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group and a difluoropyridinyl moiety. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

The synthesis of (S)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride typically involves several steps. One common method includes the reaction of cyclopropylamine with 3,5-difluoropyridine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

(S)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(S)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

(S)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:

  • 1-(3,5-difluoropyridin-4-yl)piperazine
  • 2-amino-3-(3,5-difluoropyridin-4-yl)propanoic acid dihydrochloride
  • (3,5-difluoropyridin-4-yl)methanamine

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H12Cl2F2N2

Molecular Weight

257.10 g/mol

IUPAC Name

(S)-cyclopropyl-(3,5-difluoropyridin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H10F2N2.2ClH/c10-6-3-13-4-7(11)8(6)9(12)5-1-2-5;;/h3-5,9H,1-2,12H2;2*1H/t9-;;/m0../s1

InChI Key

JAVJIXZSTACSSV-WWPIYYJJSA-N

Isomeric SMILES

C1CC1[C@@H](C2=C(C=NC=C2F)F)N.Cl.Cl

Canonical SMILES

C1CC1C(C2=C(C=NC=C2F)F)N.Cl.Cl

Origin of Product

United States

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